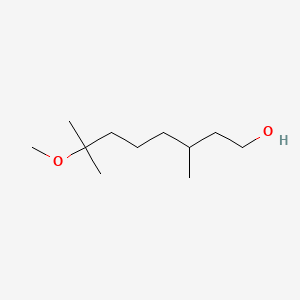

7-Methoxy-3,7-dimethyloctan-1-ol

CAS No.: 38376-28-2

Cat. No.: VC7971978

Molecular Formula: C11H24O2

Molecular Weight: 188.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38376-28-2 |

|---|---|

| Molecular Formula | C11H24O2 |

| Molecular Weight | 188.31 g/mol |

| IUPAC Name | 7-methoxy-3,7-dimethyloctan-1-ol |

| Standard InChI | InChI=1S/C11H24O2/c1-10(7-9-12)6-5-8-11(2,3)13-4/h10,12H,5-9H2,1-4H3 |

| Standard InChI Key | HAGATCKFXSBCCQ-UHFFFAOYSA-N |

| SMILES | CC(CCCC(C)(C)OC)CCO |

| Canonical SMILES | CC(CCCC(C)(C)OC)CCO |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

7-Methoxy-3,7-dimethyloctan-1-ol features a ten-carbon chain (octanol derivative) with methyl groups at positions 3 and 7, a methoxy group at position 7, and a hydroxyl group at position 1. The IUPAC name explicitly defines this substitution pattern, distinguishing it from isomers like 3,7-dimethyl-7-methoxyoctan-2-ol (CAS 41890-92-0) .

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 38376-28-2 | |

| Molecular Formula | ||

| Molecular Weight | 188.307 g/mol | |

| Exact Mass | 188.178 g/mol | |

| HS Code | 2909499000 |

The HS code 2909499000 classifies it under "ether-alcohols and derivatives," subject to a 5.5% MFN tariff .

Physicochemical Properties

Limited experimental data exist for this compound. Publicly available resources report unknown values for density, boiling point, and melting point . Computational predictions suggest a LogP of 2.60, indicating moderate lipophilicity, and a polar surface area (PSA) of 29.46 Ų, reflecting limited hydrogen-bonding capacity .

Table 2: Predicted and Experimental Properties

| Property | Value | Method/Source |

|---|---|---|

| LogP | 2.60 | Calculated |

| PSA | 29.46 Ų | Calculated |

| Boiling Point | Not Available | Experimental |

| Flash Point | Not Available | Experimental |

Synthesis and Industrial Production

-

Alkoxylation: Reaction of alcohols with alkyl halides in basic conditions.

-

Hydrogenation: Reduction of ketone precursors.

The compound’s downstream applications suggest use as an intermediate in fragrance or surfactant production, though direct evidence is lacking .

These data suggest low systemic toxicity for the analog, though extrapolation to the 1-ol derivative requires caution.

Research Gaps and Future Directions

Critical uncertainties include:

-

Physicochemical Data: Experimental determination of boiling point, solubility, and stability.

-

Toxicokinetics: Absorption, distribution, metabolism, and excretion (ADME) studies.

-

Ecotoxicity: Environmental fate and aquatic toxicity profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume